molecular formula C16H14ClNOS B2890703 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone CAS No. 356086-37-8

2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2890703
CAS No.: 356086-37-8
M. Wt: 303.8
InChI Key: BEFGPIDCHOCQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and an indolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:

  • Thiolation Reaction: The starting material, 4-chlorophenol, undergoes thiolation to form 4-chlorophenylthiol.

  • Indole Formation: Indole is synthesized through the Fischer indole synthesis or other methods.

  • Coupling Reaction: The 4-chlorophenylthiol is then coupled with indole using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The compound can be reduced to remove the chlorine atom or modify the indolinyl group.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.

  • Deschlorinated Compounds: Resulting from the reduction of the chlorine atom.

  • Substituted Derivatives: Resulting from substitution reactions on the phenyl ring.

Scientific Research Applications

2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 4-Chlorophenylacetic acid: Similar in having a chlorophenyl group.

  • Indole derivatives: Similar in having an indolinyl moiety.

  • Thioethers: Similar in having a thioether linkage.

Uniqueness: 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone is unique due to its combination of a chlorophenyl group, a thioether linkage, and an indolinyl moiety, which provides it with distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGPIDCHOCQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.